1,5-Bis(diphenylphosphino)pentane
Overview
Description
1,5-Bis(diphenylphosphino)pentane is a diphosphine ligand that is often used in coordination chemistry to create complexes with various metals. These complexes can exhibit interesting properties and are frequently employed in catalysis, including asymmetric synthesis and hydrogenation reactions. The ligand itself is characterized by a pentane backbone with a diphenylphosphino group at each end, which allows it to bridge between metal centers or bind to a single metal center in a chelating manner.
Synthesis Analysis
The synthesis of related diphosphine ligands often involves the reaction of an appropriate alkane backbone with a phosphorus source to introduce the diphenylphosphino groups. For example, the synthesis of the optically pure C1-symmetric diphosphine ligand (R)-(R)-3-benzyl-2,4-bis(diphenylphosphino)pentane (BDPBzP) was achieved by enantioselective reduction followed by reaction with potassium diphenylphosphide . Similarly, the synthesis of 1,5-bis(di-tert-butylphosphino)-2-(S)-dimethylaminopentane involved a reaction with [RuCl2(p-cymene)]2 to give a chiral carbene complex .
Molecular Structure Analysis
The molecular structure of diphosphine ligands and their complexes can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of a Ru(II) complex with BDPBzP was authenticated by single-crystal X-ray analysis . The molecular structures of metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands were also determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Diphosphine ligands are versatile in their ability to form complexes with transition metals and facilitate various chemical reactions. The Ru(II) complexes with BDPBzP, for example, were effective catalyst precursors for the enantioselective hydrogenation of acetylacetone . Additionally, the metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands were involved in an intramolecular metal-mediated [4 + 2] cycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphosphine ligands and their complexes can vary widely depending on the specific structure and metal involved. For instance, the Ru(II) complexes with BDPBzP showed high enantioselectivity in hydrogenation reactions . The coordination polymers with bis(diphenylphosphoryl)bicyclo[1.1.1]pentane exhibited layered network structures and were studied by various spectroscopic and thermal analysis techniques .
Scientific Research Applications
Synthesis of Complexes
1,5-Bis(diphenylphosphino)pentane is used in the synthesis of various metal complexes. For instance, it has been utilized to create bis-phosphonium salts with 6-bromo-1,2-naphthoquinone, leading to P,P'-bis(7-bromo-3,4-dihydroxy-1-naphthyl)-substituted bis-phosphonium salts (Khasiyatullina et al., 2011). Additionally, it is a key component in forming monobridged bimetallic complexes with chromium and tungsten (Ueng & Shih, 1995).
Catalysis
The compound plays a significant role in catalytic processes. It acts as an effective regiocontrolling ligand for palladium-catalyzed internal arylation of electron-rich olefins (Liu et al., 2006). It is also involved in the synthesis of gold nanoparticles, where it forms stable ion currents in mass spectrometry, indicating its importance in nanoparticle stabilization (Bergeron & Hudgens, 2007).
Polymerization
1,5-Bis(diphenylphosphino)pentane is utilized in the oxidative polymerization of certain compounds. It has been used in the synthesis of aromatic polyethers through the Scholl reaction (Percec et al., 1992). Moreover, its role in the mechanochemical reaction with palladium(II) chloride, forming a catalyst for Suzuki−Miyaura coupling, highlights its versatility in polymer synthesis (Berry et al., 2010).
Metal Complex Formation
Its ability to form metal complexes is further evidenced by its use in creating novel PtI(SnCl3)(diphosphine) complexes, showcasing its versatility in complex formation and its potential in catalytic applications (Farkas et al., 1996). It is also part of catalytic systems for the controlled radical polymerization of methyl methacrylate, indicating its significant role in polymerization processes (Grishin et al., 2014).
Anticancer Activity
In the field of medicinal chemistry, 1,5-Bis(diphenylphosphino)pentane is part of gold(I) diphosphine complexes, which are screened for anticancer activity. These complexes have shown potential in inducing apoptotic cell death pathways (Horvath et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-diphenylphosphanylpentyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPAWGWFDGCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369900 | |
Record name | 1,5-Bis(diphenylphosphino)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(diphenylphosphino)pentane | |
CAS RN |
27721-02-4 | |
Record name | 1,5-Bis(diphenylphosphino)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Bis(diphenylphosphino)pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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